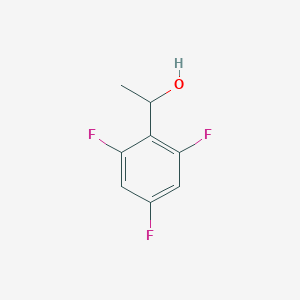

1-(2,4,6-Trifluorophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4,6-Trifluorophenyl)ethan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4,6-Trifluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol that holds significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical moieties and can enhance the binding affinity and pharmacokinetic profile of drug molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1250113-83-7 | N/A |

| (S)-Enantiomer CAS | 1568193-05-4 | [2] |

| (R)-Enantiomer CAS | 1568065-39-3 | N/A |

| Molecular Formula | C₈H₇F₃O | N/A |

| Molecular Weight | 176.14 g/mol | N/A |

| Precursor (Ketone) Boiling Point | 179.0 ± 35.0 °C at 760 mmHg | N/A |

| Precursor (Ketone) Density | 1.3 ± 0.1 g/cm³ | N/A |

Synthesis and Characterization

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective option. For the synthesis of chiral versions of the alcohol, asymmetric reduction methods employing chiral catalysts or biocatalysts can be utilized.[3][4]

Experimental Protocol: Reduction of 1-(2,4,6-trifluorophenyl)ethanone

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-(2,4,6-trifluorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2,4,6-trifluorophenyl)ethanone (1 equivalent) in methanol. Place the flask in an ice bath and begin stirring.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons. The methyl group will appear as a doublet. The aromatic protons will appear as a multiplet in the aromatic region of the spectrum. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.14 g/mol ).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursor. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] The precursor, 1-(2,4,6-trifluorophenyl)ethanone, is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated compounds, such as this compound, are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacological properties.[1][8] This particular building block can be utilized in the synthesis of a wide range of biologically active molecules. The trifluorophenyl ethanol moiety is a key structural feature in various pharmaceutical candidates. For instance, chiral trifluoromethyl-substituted phenyl ethanols are crucial intermediates in the synthesis of neuroprotective compounds.[3] The unique electronic and steric properties of the trifluorinated phenyl ring can lead to enhanced binding interactions with biological targets.

Conclusion

This compound is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The presence of the trifluorinated phenyl ring imparts desirable properties for the development of novel pharmaceuticals. As research in fluorinated organic compounds continues to expand, the utility of this compound as a key synthetic intermediate is expected to grow.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 116.

- Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2585.

- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 841–866.

-

Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved from [Link]

- Chen, Y., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Chen, F., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099.

- Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences, 23(19), 11809.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1568193-05-4|(S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,4,6-Trifluorophenyl)ethan-1-ol: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity.[1] Consequently, a thorough understanding of the structural and electronic features of fluorinated compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2,4,6-Trifluorophenyl)ethan-1-ol , a key building block in the synthesis of various functionalized molecules.

Molecular Structure and Key Features

This compound possesses a chiral center at the carbinol carbon, bonded to a highly electron-deficient 2,4,6-trifluorophenyl ring, a hydroxyl group, a methyl group, and a hydrogen atom. The symmetric substitution of the aromatic ring with three fluorine atoms creates a unique electronic environment that significantly influences the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the hydroxyl proton, the methine proton, the aromatic protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~1.50 | Doublet | 3H | -CH₃ | 6.5 |

| ~2.5-3.5 | Singlet (broad) | 1H | -OH | - |

| ~5.20 | Quartet | 1H | -CH(OH)- | 6.5 |

| ~6.75 | Triplet | 2H | Ar-H | 8.5 (JH-F) |

Causality Behind Predicted Shifts:

-

Methyl Protons (-CH₃): The methyl group, being adjacent to the chiral center, is expected to resonate at a similar chemical shift to that of 1-phenylethanol (δ ~1.50 ppm).[2] It will appear as a doublet due to coupling with the methine proton.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is predicted to be a broad singlet.

-

Methine Proton (-CH(OH)-): This proton is deshielded by the adjacent hydroxyl group and the aromatic ring. Its chemical shift is predicted to be slightly downfield compared to 1-phenylethanol (δ ~4.90 ppm) due to the electron-withdrawing nature of the trifluorinated ring.[2] It will appear as a quartet due to coupling with the three methyl protons.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are significantly shielded by the ortho and para fluorine atoms. The strong electron-withdrawing effect of fluorine is expected to shift these protons upfield compared to benzene (δ 7.34 ppm). The signal will appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The fluorine substitution will have a pronounced effect on the chemical shifts of the aromatic carbons due to large C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) |

| ~25 | Singlet | -CH₃ | - |

| ~68 | Singlet | -CH(OH)- | - |

| ~104 | Triplet | C3, C5 | ~25 (JC-F) |

| ~115 | Triplet of triplets | C1 | ~15 (JC-F), ~4 (JC-C-F) |

| ~162 | Doublet of triplets | C2, C6 | ~250 (JC-F), ~15 (JC-C-F) |

| ~160 | Triplet | C4 | ~250 (JC-F) |

Causality Behind Predicted Shifts:

-

Aliphatic Carbons: The methyl (-CH₃) and methine (-CH(OH)-) carbons are predicted to have chemical shifts similar to their counterparts in 1-phenylethanol (~25 ppm and ~70 ppm, respectively).[2]

-

Aromatic Carbons:

-

C1: The ipso-carbon will be significantly influenced by the fluorine atoms, appearing as a complex multiplet.

-

C3, C5: These carbons, meta to the fluorine atoms, will be shielded and appear as a triplet due to coupling with the two ortho fluorine atoms.

-

C2, C4, C6: The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F) in the range of 240-260 Hz and will be significantly shifted downfield. They will appear as complex multiplets due to additional smaller two- and three-bond couplings.

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum is expected to show two signals due to the chemical equivalence of the ortho and meta fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~ -110 | Triplet | 2F | F2, F6 | ~20 (JF-F) |

| ~ -105 | Triplet | 1F | F4 | ~20 (JF-F) |

Causality Behind Predicted Shifts:

-

The chemical shifts are predicted based on typical values for fluoroaromatic compounds.[3] The ortho fluorines (F2, F6) are expected to be chemically equivalent and will appear as one signal, while the para fluorine (F4) will be a separate signal.

-

The multiplicity of each signal will be a triplet due to coupling with the two adjacent fluorine atoms (ortho-meta coupling).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1620, 1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1100-1300 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Causality Behind Predicted Absorptions:

-

The broad absorption around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.

-

The strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluorinated aromatic ring.

-

The other absorptions correspond to standard functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of C₈H₇F₃O.

-

Major Fragments:

-

m/z = 161: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 159: Loss of a hydroxyl radical ([M-OH]⁺).

-

m/z = 133: A prominent peak corresponding to the trifluorotropylium ion, formed after rearrangement.

-

m/z = 43: A fragment corresponding to [CH₃CO]⁺, although less likely for an alcohol. A more likely fragment at this mass would be [C₃H₇]⁺ from the aliphatic portion after rearrangement.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Key Relationships

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Mass Spectrometry Fragmentation

Caption: Predicted MS fragmentation pathway.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous compounds, we have constructed a comprehensive profile encompassing NMR, IR, and MS data. This guide serves as a valuable resource for researchers working with fluorinated aromatic compounds, aiding in the identification, characterization, and quality control of these important chemical entities. The methodologies and interpretations presented herein are broadly applicable and can be extended to the analysis of other novel fluorinated molecules.

References

- Ball, D. W. (2006). The Basics of Spectroscopy. SPIE Press.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). Chemical Communications. Retrieved from [Link]

-

1-(2,4-Difluorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

1-Phenylethanol. (n.d.). PubChem. Retrieved from [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-(2,4,6-Trifluorophenyl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key intermediate in various synthetic and pharmaceutical applications. Understanding these fundamental properties is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the viability of drug formulations. This document outlines the theoretical principles governing the molecule's behavior, presents detailed, field-proven protocols for empirical determination, and discusses potential degradation pathways. By integrating foundational chemical principles with standardized methodologies, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Introduction: The Significance of Physicochemical Characterization

This compound is a fluorinated aromatic alcohol whose utility in organic synthesis and medicinal chemistry is growing. The presence of a trifluorinated phenyl ring and a secondary alcohol functional group imparts a unique combination of polarity, reactivity, and metabolic stability. However, these same features dictate its behavior in solution, influencing everything from reaction kinetics to bioavailability.

A thorough understanding of solubility and stability is not merely an academic exercise; it is a prerequisite for successful development.[1][2]

-

Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and the feasibility of formulating a compound for preclinical and clinical studies.

-

Stability data informs storage conditions, defines shelf-life, and is crucial for identifying potential degradants that could impact safety and efficacy.[3]

This guide provides the theoretical framework and practical methodologies to empower researchers to fully characterize this compound.

Core Physicochemical Properties

To predict the solubility and stability of a molecule, one must first understand its intrinsic properties. The structure of this compound, shown below, is the primary determinant of its behavior.

Structure:

Note: The following properties are estimated based on the structure and data for analogous compounds, as direct experimental data for this specific molecule is not widely published. The ketone analogue, 1-(2,4,6-Trifluorophenyl)ethanone, has a reported molecular weight of approximately 174.12 g/mol .[4][5]

| Property | Predicted Value / Characteristic | Rationale & Impact |

| Molecular Formula | C₈H₇F₃O | Confirmed by structural analysis. |

| Molecular Weight | ~192.14 g/mol | Calculated from the molecular formula. |

| Functional Groups | Secondary Alcohol (-OH), Trifluorophenyl Ring | The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. The trifluorophenyl ring is bulky, hydrophobic, and electron-withdrawing due to the high electronegativity of fluorine.[6][7] |

| Polarity | Moderately Polar | The molecule possesses a distinct polar head (the alcohol) and a larger, more non-polar/hydrophobic region (the fluorinated ring). This amphiphilic nature will govern its solubility profile.[8] |

| Hydrogen Bonding | Donor & Acceptor | The hydroxyl group can participate in hydrogen bonding, which will significantly enhance solubility in protic solvents like water and alcohols.[8] |

| pKa (hydroxyl proton) | ~14-16 | Estimated to be similar to other secondary benzylic alcohols. This indicates it is a very weak acid and will be protonated under typical physiological and most chemical conditions. |

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. The guiding principle is "like dissolves like," meaning that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[8]

Theoretical Solubility Considerations

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group of this compound will readily form hydrogen bonds with these solvents. However, the bulky and hydrophobic trifluorophenyl ring will counteract this effect. Therefore, moderate to good solubility is expected, likely decreasing as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol).

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group. They also possess sufficient polarity to solvate the fluorinated ring. Good solubility is predicted in these solvents.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. The polar hydroxyl group will be poorly solvated, leading to very low predicted solubility. The molecule's own intermolecular hydrogen bonding will be stronger than any potential interaction with the solvent.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound and is recognized by regulatory bodies like the OECD.[9][10][11][12] The objective is to create a saturated solution at a specific temperature and then measure the concentration of the dissolved solute.

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Causality Insight: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. For complex molecules, it is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic solid particles.

-

Trustworthiness Check: The choice of filter material is critical. A preliminary test should be run to ensure the compound does not adsorb to the filter membrane, which would lead to an artificially low solubility reading.

-

-

Quantification: Dilute the filtrate with an appropriate mobile phase or solvent and quantify the concentration using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Predicted Solubility Data Summary

The following table presents the predicted relative solubility of this compound in common laboratory solvents. This serves as a hypothesis for experimental design.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | H-bonding with -OH is favorable, but offset by the large hydrophobic C₈F₃ ring. |

| Methanol | High | Excellent H-bond donor/acceptor, small size, effectively solvates both ends of the molecule. | |

| Ethanol | High | Similar to methanol, but slightly lower solubility expected due to increased alkyl character. | |

| Polar Aprotic | Acetonitrile (ACN) | High | Good dipole interactions and H-bond acceptor capability. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, strong H-bond acceptor, excellent for dissolving a wide range of compounds. | |

| Acetone | High | Good H-bond acceptor and moderate polarity. | |

| Non-Polar | Toluene | Low | Aromatic stacking with the phenyl ring is possible, but insufficient to overcome the polar -OH group. |

| Hexane | Very Low | Lacks any favorable interactions (dipole or H-bonding) with the polar hydroxyl group. |

Stability Profile: Degradation Pathways and Assessment

Stability testing is essential to understand how a compound's quality changes over time under the influence of environmental factors like temperature, humidity, light, and pH.[3] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of analytical methods.[2][13][14][15]

Theoretical Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. 1-(2,4,6-Trifluorophenyl)ethanone | CAS#:51788-77-3 | Chemsrc [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

A Surrogate Technical Guide to the Safe Handling of 1-(2,4,6-Trifluorophenyl)ethan-1-ol

Introduction: A Precautionary Approach to a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds or those with limited publicly available safety data. 1-(2,4,6-Trifluorophenyl)ethan-1-ol is one such compound. While it holds potential as a building block in synthetic chemistry, the absence of a dedicated SDS necessitates a conservative and informed approach to its handling.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a surrogate safety profile. By analyzing the hazards associated with its core components—the trifluorophenyl ring and the ethanol group—through data from similar molecules, we can construct a reliable set of protocols. The causality behind these recommendations stems from the predictable toxicological behavior of these functional groups, primarily as irritants to the skin, eyes, and respiratory system. This document serves as a self-validating system of protocols, grounded in the established safety profiles of analogous chemicals.

Section 1: Synthesized Hazard Identification and Classification

Based on the safety data of structurally related compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. The primary hazards are consistently identified as irritation and potential acute toxicity.[1][2]

Anticipated GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]

-

Acute Toxicity, Oral (Category 4) (Potential): H302 - Harmful if swallowed.[1][2]

The GHS pictograms and signal word provide an immediate visual reference to the core hazards associated with this chemical class.

Caption: Standard workflow for safe chemical handling.

Section 4: Emergency & First Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on best practices for irritant and potentially toxic chemical exposure.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if trained. Seek immediate medical attention. [3][5]* Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. [5]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. [1][3]Remove contact lenses if present and easy to do so. [3]An ophthalmologist should be consulted. * Ingestion: Do NOT induce vomiting. [3]Wash out the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. [5]

Spill & Fire Response

-

Accidental Release:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources. [1][5] 3. Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite). [1][2] 5. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Do not allow the substance to enter drains or waterways. [1][3]* Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [3] * Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides and hydrogen fluoride. [5]Vapors may be heavier than air and could form explosive mixtures. * Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [3]

-

Caption: Decision workflow for first aid response.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining laboratory safety and environmental compliance.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [1]* Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, bases, and metals. [5][6]* Store locked up to prevent unauthorized access. [1][3][5]

Disposal Considerations

-

This material and its container must be disposed of as hazardous waste.

-

Disposal should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. [3][5]* Do not allow the product to be released into the environment.

Conclusion

While this guide provides a comprehensive, technically-grounded framework for the safe handling of this compound, it is predicated on data from analogous compounds. This surrogate approach represents a responsible first step in risk mitigation. The ultimate responsibility for safety lies with the end-user, who must procure a compound-specific Safety Data Sheet from their supplier and integrate its recommendations into their established laboratory safety protocols. Diligence and precaution are the cornerstones of safety when working with chemicals of unknown or undocumented toxicity.

References

- MedchemExpress. (2026, January 4). Safety Data Sheet for 2-(4-Aminophenyl)ethanol.

- Fisher Scientific. (2018, January 18). Safety Data Sheet for 2,2,2-Trifluoroethanol.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanol.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- C.P.A. Chem Ltd. (2020, June 16). Safety data sheet for Internal Standard Stock Solution.

- Donegal Holdings Ltd. (2022, August 2). Safety data sheet for 70GH325253 Additive X PET/ PA.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol.

- Sigma-Aldrich. (2024, November 8). Safety Data Sheet.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet for 1-(3,4,5-Trifluorophenyl)ethan-1-one.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol. National Center for Biotechnology Information.

- ChemScene. (n.d.). 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanol.

- Angene Chemical. (2024, April 21). Safety Data Sheet for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)aniline.

- Sigma-Aldrich. (n.d.). 1-(2,4,6-Trifluorophenyl)ethanone.

- Laydex. (2014, September 4). Safety data sheet.

- Smooth-On, Inc. (n.d.). Safety Data Sheet No. 488A.

- KEIM. (n.d.). Safety data sheet.

- Anax Laboratories. (n.d.). 1-(2,4,6-trifluorophenyl)ethan-1-one.

- Chemsrc. (2025, August 25). 1-(2,4,6-Trifluorophenyl)ethanone.

Sources

A Guide to the Procurement and Purity Assessment of 1-(2,4,6-Trifluorophenyl)ethan-1-ol for Pharmaceutical Research and Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and verifying the purity of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The integrity of starting materials is a cornerstone of reproducible and reliable research, making a thorough understanding of supplier specifications and analytical validation essential.

Sourcing and Commercial Availability

This compound is available from a range of chemical suppliers specializing in research and development or bulk manufacturing. The choice of supplier often depends on the scale of the research, required purity, and the level of documentation needed (e.g., Certificate of Analysis, technical data sheets). When selecting a supplier, it is crucial to consider not just the quoted purity but also the supplier's quality management systems.[1]

Table 1: Representative Commercial Suppliers and Typical Purity Specifications

| Supplier | CAS Number | Stated Purity | Availability |

| Biosynth | 1568065-39-3 ((1R)-enantiomer) | Inquire | Research Quantities[2] |

| BLDpharm | 1568193-05-4 ((S)-enantiomer) | Inquire | Research Quantities[3] |

| Abovchem | 1250113-83-7 (racemate) | 95% | Research Quantities[4] |

| Sigma-Aldrich | 51788-77-3 (ketone precursor) | 98% | Research Quantities |

Note: The ketone precursor, 1-(2,4,6-trifluorophenyl)ethan-1-one, is also commercially available and can be a starting material for in-house synthesis of the desired alcohol.[5][6][7]

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. Understanding the synthesis is critical for anticipating potential impurities.

Synthetic pathway and potential impurities.

Key impurities to consider during analysis include:

-

Unreacted Starting Material: Residual 1-(2,4,6-trifluorophenyl)ethanone.

-

Solvent Residues: Acetonitrile, toluene, or other solvents used in synthesis and purification.

-

By-products: Formed from side reactions during the reduction step.

Analytical Methods for Purity Determination

A multi-technique approach is recommended for the comprehensive purity analysis of this compound to ensure the reliability and reproducibility of research findings.[8] The presence of fluorine in the molecule makes certain analytical techniques particularly powerful.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method for determining the absolute purity of fluorinated compounds.[9] Unlike chromatographic techniques, it does not require a specific reference standard for the analyte. Instead, a certified internal standard of known purity is used for quantification.[9] The ¹⁹F nucleus provides a clear and specific signal that is directly proportional to the molar concentration of the analyte.[9]

Protocol:

-

Accurately weigh the this compound sample and a certified internal standard (e.g., trifluorotoluene) into a vial.

-

Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative conditions (e.g., sufficient relaxation delay).

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity based on the integral values, molar masses, and weights of the sample and standard.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust technique for quantifying the purity of the compound and detecting non-volatile impurities.[8] A reverse-phase method is typically employed, separating compounds based on their polarity.

Protocol:

-

System Preparation: Use a standard HPLC system with a UV detector and a C18 column.[10]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such compounds.[10] The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase.[10] Create a calibration curve with a series of dilutions.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.[10]

-

Analysis: Inject the sample and standards into the HPLC system. The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or by-products. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the sample into the GC. The high temperature of the injection port will vaporize the sample.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.

-

Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.

Other Supporting Techniques

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]

-

Infrared (IR) Spectroscopy: Verifies the presence of key functional groups (e.g., O-H stretch for the alcohol, C-F stretches).

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document provided by the supplier that details the quality control tests performed on a specific batch of the product.[1]

Table 2: Example Data from a Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |

| ¹H NMR | Conforms to structure | Conforms | NMR |

| Mass Spectrum | Conforms to structure | Conforms | MS |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

When reviewing a CoA, it is important to not only look at the final purity value but also to understand the methods used to determine that value and to check for the presence of any specified or unspecified impurities.

Conclusion

Ensuring the purity of this compound is a critical step in any research or development program. By carefully selecting suppliers, understanding the potential impurities from the synthetic route, and employing a suite of orthogonal analytical techniques, scientists can have high confidence in the quality of their starting materials. This diligence is fundamental to the integrity and success of subsequent experimental work.

References

- BenchChem. (n.d.). Analytical techniques for assessing the purity of fluorinated intermediates.

- Biosynth. (n.d.). (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol.

- BLDpharm. (n.d.). (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol.

- Abovchem. (n.d.). This compound.

- Anax Laboratories. (n.d.). 1-(2,4,6-trifluorophenyl)ethan-1-one.

- Angene Chemical. (n.d.). Ethanone, 1-(2,4,6-trifluorophenyl)-.

- Thermo Fisher Scientific. (n.d.). Certificate of Analysis.

- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for.

- Benchchem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biosynth.com [biosynth.com]

- 3. 1568193-05-4|(S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1250113-83-7 - Abovchem [abovchem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 1-(2,4,6-Trifluorophenyl)ethanone | 51788-77-3 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physical properties like melting point and boiling point of 1-(2,4,6-Trifluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 1-(2,4,6-Trifluorophenyl)ethan-1-ol

This compound (CAS No. 1250113-83-7) is a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science.[1] The trifluorophenyl moiety imparts unique electronic properties and can significantly influence molecular interactions, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, formulation, and application.

Molecular Structure and Predicted Physical Properties

The molecular structure of this compound, with its combination of a chiral secondary alcohol and a highly fluorinated aromatic ring, dictates its physical behavior. The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that is expected to raise its boiling point compared to non-hydroxylated analogues. The trifluorophenyl group, with its high molecular weight and strong dipole moments, will also contribute to significant intermolecular van der Waals and dipole-dipole interactions.

Predicted Physical Properties

In the absence of experimentally verified data, computational models provide a reliable estimation of the physical properties of this compound. These predictions are based on the molecule's structure and employ algorithms trained on large datasets of known compounds.

| Property | Predicted Value | Notes |

| Melting Point | 45-55 °C | Prediction based on its structural similarity to other fluorinated phenyl ethanols. The presence of strong intermolecular forces suggests a solid state at room temperature. |

| Boiling Point | 210-220 °C | Estimation considers the molecular weight and the presence of hydrogen bonding. The high degree of fluorination also contributes to a higher boiling point. |

These values are estimations and should be confirmed by experimental determination.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the laboratory determination of the melting and boiling points of this compound.

Methodology for Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The protocol described below utilizes a standard melting point apparatus.

-

Sample Preparation: A small amount of crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Methodology for Micro-Boiling Point Determination

Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination method is highly advantageous. This technique requires only a small amount of the liquid sample.

-

Sample Preparation: A small volume (a few microliters) of this compound is introduced into a melting point capillary tube.

-

Bell Creation: A smaller, sealed capillary tube (a "bell") is placed, open-end down, inside the larger capillary containing the sample.

-

Apparatus Setup: The capillary assembly is placed in a melting point apparatus or a Thiele tube filled with a high-boiling point oil.

-

Heating and Observation: The sample is heated. As the liquid is heated, trapped air in the bell will bubble out. At the boiling point, a continuous stream of bubbles will emerge from the bell.

-

Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid is drawn back into the bell is recorded. This temperature is the boiling point of the liquid.

Caption: Workflow for Micro-Boiling Point Determination.

Structural Insights and Causality

The physical properties of this compound are a direct consequence of its molecular structure.

-

Hydrogen Bonding: The primary contributor to its relatively high boiling point is the presence of the hydroxyl (-OH) group, which facilitates strong intermolecular hydrogen bonds. A significant amount of thermal energy is required to overcome these interactions and allow the molecules to enter the vapor phase.

-

Fluorine Substitution: The three fluorine atoms on the phenyl ring have a dual effect. Their high electronegativity creates strong C-F dipoles, leading to dipole-dipole interactions that increase the boiling and melting points. Additionally, the increased molecular weight due to the fluorine atoms enhances London dispersion forces.

-

Molecular Symmetry: The 2,4,6-substitution pattern on the phenyl ring imparts a degree of symmetry to the molecule, which can influence how efficiently the molecules pack in a crystal lattice, thereby affecting the melting point.

Conclusion

While experimental determination remains the gold standard, this guide provides robust predicted values for the melting and boiling points of this compound, alongside detailed and reliable protocols for their empirical verification. A thorough understanding and accurate measurement of these fundamental physical properties are indispensable for the successful application of this compound in research and development, particularly within the pharmaceutical industry.

References

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

University of Rochester. Micro-boiling point measurement. [Link]

Sources

Navigating the Synthetic Landscape of 1-(2,4,6-Trifluorophenyl)ethan-1-ol: A Technical Guide to Key Derivatives

Introduction: The Strategic Value of a Fluorinated Chiral Alcohol

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,4,6-trifluorophenyl motif, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and lipophilicity.[1] At the heart of many complex fluorinated molecules lies a versatile chiral building block: 1-(2,4,6-trifluorophenyl)ethan-1-ol. Its secondary benzylic alcohol functionality serves as a key branching point for a multitude of synthetic transformations, enabling the exploration of diverse chemical space.

This in-depth technical guide provides a comprehensive overview of the most promising synthetic derivatives of this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed and validated experimental protocols, and offer insights into the causal relationships between reaction conditions and outcomes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.

I. Synthesis of the Core Moiety: Accessing Chiral this compound

The enantiopurity of the starting material is often paramount in drug discovery. Therefore, the asymmetric synthesis of this compound is a critical first step. The most common and efficient method involves the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trifluoroacetophenone.

Asymmetric Transfer Hydrogenation: A Robust and Scalable Approach

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and industrially scalable method for the synthesis of chiral alcohols.[2][3] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2',4',6'-Trifluoroacetophenone

Materials:

-

2',4',6'-Trifluoroacetophenone

-

[RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2) or isopropanol

-

Anhydrous dichloromethane (DCM) or toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the ruthenium or rhodium catalyst (0.5-1 mol%) and the chiral ligand (1-2 mol%).

-

Add the anhydrous solvent (DCM or toluene) and stir the mixture for 15-30 minutes to allow for catalyst pre-formation.

-

Add 2',4',6'-trifluoroacetophenone (1.0 eq).

-

Add the hydrogen donor (formic acid/triethylamine azeotrope or isopropanol) in excess.

-

Stir the reaction mixture at the appropriate temperature (typically 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Causality and Mechanistic Insight: The choice of the metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the hydrogen donor to one face of the prochiral ketone. The trifluorinated phenyl ring, being electron-withdrawing, can enhance the reactivity of the ketone towards reduction.

II. Derivatization at the Hydroxyl Group: Expanding the Molecular Framework

The secondary alcohol functionality of this compound is a versatile handle for a range of synthetic transformations.

A. Oxidation to the Corresponding Ketone

Oxidation of the secondary alcohol to 2',4',6'-trifluoroacetophenone regenerates the starting material for asymmetric reduction, allowing for the synthesis of the opposite enantiomer or for use in other ketone-based reactions.

Experimental Protocol: Swern Oxidation

Materials:

-

This compound

-

Oxalyl chloride or trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve DMSO (2.2 eq) in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add oxalyl chloride (1.1 eq) or trifluoroacetic anhydride to the cooled DMSO solution and stir for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Method Selection: The Swern oxidation is a mild and efficient method that avoids the use of heavy metals. It is generally high-yielding and compatible with a wide range of functional groups. The electron-withdrawing nature of the trifluorophenyl ring does not significantly hinder this oxidation.

B. Etherification: Introducing Diverse Alkyl and Aryl Moieties

The formation of ethers from this compound opens up avenues for introducing a variety of substituents, which can significantly impact the pharmacological profile of the resulting molecules.

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6][7][8]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality and Mechanistic Considerations: The reaction proceeds via an S(_N)2 mechanism, where the alkoxide, a potent nucleophile, displaces the halide from the alkyl halide.[6] The trifluorophenyl group, being electron-withdrawing, increases the acidity of the hydroxyl proton, facilitating the formation of the alkoxide.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[4][9] This is particularly valuable when the stereochemistry at the benzylic position is critical for biological activity.

Experimental Protocol: Mitsunobu Etherification

Materials:

-

This compound

-

A suitable alcohol or phenol as the nucleophile

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophilic alcohol or phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Mechanistic Rationale: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an S(_N)2 fashion, leading to inversion of stereochemistry at the carbinol center. The electron-deficient nature of the benzylic carbon in this compound can make it more susceptible to nucleophilic attack.

C. Esterification: Accessing Bioisosteres and Prodrugs

Ester derivatives are commonly explored in drug development as they can act as bioisosteres for other functional groups or serve as prodrugs to improve pharmacokinetic properties.

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11][12][13]

Experimental Protocol: Fischer Esterification

Materials:

-

This compound

-

Carboxylic acid

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

-

Toluene or a suitable solvent for azeotropic removal of water

Procedure:

-

Combine this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and the acid catalyst in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Driving the Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to either use an excess of one of the reactants or remove the water byproduct as it is formed.

A more reactive and often higher-yielding alternative to Fischer esterification is the reaction with acyl chlorides.[1][14][15][16]

Experimental Protocol: Esterification with an Acyl Chloride

Materials:

-

This compound

-

Acyl chloride

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Rationale for Base: The base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.

III. Nucleophilic Substitution: Gateway to Further Functionalization

Conversion of the hydroxyl group to a good leaving group, such as a halide, opens the door to a wide array of nucleophilic substitution reactions, including the formation of C-C and C-N bonds.

Conversion to 1-(2,4,6-Trifluorophenyl)ethyl Halides

Experimental Protocol: Conversion to the Corresponding Bromide using PBr₃

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or DCM

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

-

Add PBr₃ (0.4 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Carefully pour the reaction mixture onto ice.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure (the product may be volatile).

-

The crude bromide is often used in the next step without further purification.

Mechanistic Insight: The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide in an S(_N)2 reaction.[11] The electron-withdrawing trifluorophenyl group can influence the stability of the benzylic carbocation, potentially favoring an S(_N)2-like pathway.

IV. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

The corresponding halides or triflates derived from this compound are excellent substrates for powerful palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][17][18][19]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

1-(1-Bromoethyl)-2,4,6-trifluorobenzene

-

Aryl or vinyl boronic acid or boronic ester

-

Pd(PPh₃)₄ or Pd(dppf)Cl₂ (catalyst)

-

Aqueous sodium carbonate or potassium phosphate (base)

-

Toluene/water or dioxane/water (solvent mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, combine the 1-(1-bromoethyl)-2,4,6-trifluorobenzene (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq) in the solvent mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting halide is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[1][5][6][19][20][21][22]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-(1-Bromoethyl)-2,4,6-trifluorobenzene

-

Primary or secondary amine

-

Pd₂(dba)₃ or Pd(OAc)₂ (palladium source)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) (base)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, in a glovebox or using Schlenk techniques, combine the palladium source (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).

-

Add the anhydrous solvent, followed by the amine (1.2 eq) and the 1-(1-bromoethyl)-2,4,6-trifluorobenzene (1.0 eq).

-

Seal the reaction vessel and heat to 80-110 °C with stirring until the starting halide is consumed (monitor by GC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Critical Parameters: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are generally effective.

V. Safety and Handling

Working with fluorinated organic compounds requires adherence to strict safety protocols.[23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its strategic derivatization through oxidation, etherification, esterification, and nucleophilic substitution, followed by palladium-catalyzed cross-coupling reactions, provides access to a vast array of complex molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic campaigns. Careful consideration of reaction conditions, particularly in the context of the electronic properties of the trifluorophenyl group, will be key to achieving successful outcomes.

Data Summary

| Derivative Class | Reaction | Key Reagents | Typical Conditions |

| Ketone | Swern Oxidation | Oxalyl chloride, DMSO, TEA | -78 °C to rt, DCM |

| Ethers | Williamson Synthesis | NaH, Alkyl halide | 0 °C to rt, THF |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | 0 °C to rt, THF | |

| Esters | Fischer Esterification | Carboxylic acid, H₂SO₄ | Reflux with Dean-Stark |

| Acylation | Acyl chloride, Pyridine | 0 °C to rt, DCM | |

| Halides | Bromination | PBr₃ | 0 °C to rt, Ether |

| C-C Coupled | Suzuki-Miyaura | Boronic acid, Pd catalyst, Base | 80-100 °C, Toluene/H₂O |

| C-N Coupled | Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 80-110 °C, Toluene |

Visualizations

Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Williamson Ether Synthesis Workflow

Caption: Step-by-step workflow for the Williamson ether synthesis.

References

Sources

- 1. youtube.com [youtube.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. athabascau.ca [athabascau.ca]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. fluoropolymers.eu [fluoropolymers.eu]

A Technical Guide to the Reactivity Profile of the Hydroxyl Group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity of the hydroxyl group in 1-(2,4,6-trifluorophenyl)ethan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry and data from analogous structures to construct a comprehensive reactivity profile. The guide explores the profound electronic and steric effects imparted by the 2,4,6-trifluorophenyl moiety, offering predictive insights into key transformations such as oxidation, esterification, etherification, and dehydration. Detailed experimental protocols, adapted from relevant literature for analogous substrates, are provided as a practical starting point for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and derivatization of fluorinated molecules for applications in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly influence a molecule's properties, including pKa, metabolic stability, and binding affinity, making a thorough understanding of its reactive potential essential.[1][2]

Introduction: The Influence of Trifluorination on a Benzylic Alcohol